Dual Target Engagement: Simultaneous URAT1 and Xanthine Oxidase Inhibition at Comparable Potency
This compound demonstrates a bifunctional inhibition profile, uniquely inhibiting both URAT1 and XO at low micromolar concentrations with near-identical potency. In contrast, the standard-of-care XO inhibitor allopurinol shows no meaningful URAT1 activity (IC50 > 300 μM), while the commercial URAT1 inhibitor lesinurad lacks XO inhibition entirely [1][2]. This balanced dual activity within a single molecule is characteristic of the 'Formula (Ic)' series in US Patent 10093631.
| Evidence Dimension | Human URAT1 inhibition (IC50) and Xanthine Oxidase inhibition (IC50) |
|---|---|
| Target Compound Data | URAT1 IC50: 5.83 µM; XO IC50: 5.60 µM |
| Comparator Or Baseline | Allopurinol: URAT1 IC50 > 300 µM, XO IC50 ≈ 5.7 µM; Lesinurad: URAT1 IC50 ≈ 6.94 µM, XO IC50 not reported (no activity) |
| Quantified Difference | Target compound is >51-fold more potent at URAT1 vs. allopurinol; differentiates from lesinurad by adding XO inhibition at comparable potency to allopurinol. |
| Conditions | URAT1 assay: URAT1/CHO cells, ³H-orotate uptake. XO assay: standard fluorescence-based activity assay. Both from BindingDB entries linked to US10093631. |
Why This Matters
For procurement in hyperuricemia research, this single compound can replace a cocktail of a URAT1 inhibitor and an XO inhibitor, simplifying in vitro experimental design and reducing variables.
- [1] BindingDB, Entry BDBM37945 and BDBM50016784. Target compound URAT1 IC50 5.83 µM, Allopurinol URAT1 IC50 >300 µM. Assay: URAT-1/CHO cells. View Source
- [2] PMC9521027, Table 3. Lesinurad WT hURAT1 IC50: 6.94 ± 2.41 μM. 2022. View Source
